Ethanol, 2,2'-(dimethylhydrazinylidene)bis-
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Overview
Description
Ethanol, 2,2’-(dimethylhydrazinylidene)bis- is a chemical compound with the molecular formula C6H16N2O2. It is also known by its systematic name, 2,2’-(dimethylhydrazono)bis-ethanol . This compound is characterized by the presence of two ethanol groups connected by a dimethylhydrazinylidene bridge, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’-(dimethylhydrazinylidene)bis- typically involves the reaction of dimethylhydrazine with ethylene oxide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of ethanol, 2,2’-(dimethylhydrazinylidene)bis- follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-(dimethylhydrazinylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ethanol groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
Ethanol, 2,2’-(dimethylhydrazinylidene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethanol, 2,2’-(dimethylhydrazinylidene)bis- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’-(dimethylhydrazono)di-
- Ethanol, 2,2’-(dimethylhydrazinylidene)bis-
Uniqueness
Ethanol, 2,2’-(dimethylhydrazinylidene)bis- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its dual ethanol groups and dimethylhydrazinylidene bridge provide a versatile framework for chemical modifications and applications .
Properties
CAS No. |
6339-14-6 |
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Molecular Formula |
C6H16N2O2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-[dimethylamino(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H16N2O2/c1-7(2)8(3-5-9)4-6-10/h9-10H,3-6H2,1-2H3 |
InChI Key |
KFVSCESMXWXDQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(CCO)CCO |
Origin of Product |
United States |
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